3-[2-(Trifluoromethyl)phenyl]prop-2-enal
Overview
Description
3-[2-(Trifluoromethyl)phenyl]prop-2-enal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate reagent to introduce the prop-2-enal group. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[2-(Trifluoromethyl)phenyl]prop-2-enoic acid.
Reduction: 3-[2-(Trifluoromethyl)phenyl]prop-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]prop-2-enal involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal: Similar structure but with a methyl group instead of a hydrogen atom on the prop-2-enal moiety.
3-Phenyl-2-(trifluoromethyl)prop-2-enal: Similar structure but with a phenyl group instead of a hydrogen atom on the prop-2-enal moiety.
Uniqueness
3-[2-(Trifluoromethyl)phenyl]prop-2-enal is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design and development .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNJQVCKQZFKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702020 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123486-66-8 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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